Physicochemical Profiling of N-(naphthalen-2-yl)piperidine-1-carboxamide: A Technical Guide
Physicochemical Profiling of N-(naphthalen-2-yl)piperidine-1-carboxamide: A Technical Guide
Topic: Physicochemical Properties of N-(naphthalen-2-yl)piperidine-1-carboxamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Compound Identity
N-(naphthalen-2-yl)piperidine-1-carboxamide (CAS: 312269-36-6) represents a classic lipophilic urea scaffold often utilized in medicinal chemistry as a core pharmacophore for hydrolase inhibitors (specifically Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) ) and transient receptor potential (TRP) channel modulators.
Functionally, this molecule serves as a critical chemical probe for understanding the Structure-Activity Relationship (SAR) of the "right-hand side" (RHS) lipophilic pocket in urea-based inhibitors. Its physicochemical profile is dominated by the interplay between the rigid, planar naphthalene moiety and the semi-rigid piperidine ring, linked by a polar urea bridge.
Structural Classification
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IUPAC Name: N-(naphthalen-2-yl)piperidine-1-carboxamide
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Synonyms: 1-(2-Naphthylcarbamoyl)piperidine; 1-(2-Naphthyl)-3,3-pentamethyleneurea.
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SMILES: O=C(Nc1ccc2ccccc2c1)N3CCCCC3
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Molecular Formula: C₁₆H₁₈N₂O
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Molecular Weight: 254.33 g/mol
Physicochemical Properties Profile
The utility of N-(naphthalen-2-yl)piperidine-1-carboxamide in biological assays is heavily constrained by its solubility and lipophilicity. The following data synthesizes experimental class properties with calculated descriptors for this specific entity.
Calculated & Predicted Properties (In Silico)
| Property | Value / Range | Descriptor Significance |
| cLogP | 3.4 – 3.8 | Highly lipophilic. Indicates high permeability but potential for non-specific binding and metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential (CNS active). |
| H-Bond Donors (HBD) | 1 | The single urea proton (-NH-). Critical for active site binding (e.g., Asp residue in sEH). |
| H-Bond Acceptors (HBA) | 2 | The carbonyl oxygen and the urea nitrogens. |
| Rotatable Bonds | 2 | Limited flexibility due to the piperidine ring and naphthalene rigidity. |
| pKa (Acid) | ~13-14 | The urea proton is very weakly acidic. It will not deprotonate at physiological pH. |
| pKa (Base) | N/A | Crucial: The piperidine nitrogen is acylated (part of the urea). It is neutral , not basic. |
Solid State & Solution Properties
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Physical State: White to off-white crystalline solid.
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Melting Point: Typically 145°C – 155°C (Characteristic of aryl-ureas due to strong intermolecular hydrogen bonding lattices).
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Aqueous Solubility: Low (< 10 µM) .
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Organic Solubility: Soluble in DMSO (> 10 mM), Ethanol, and Dichloromethane.
Experimental Workflows
To work with this compound effectively, specific protocols must be followed to avoid experimental artifacts (e.g., precipitation in assay media).
Synthesis & Purification Protocol
The most robust synthesis route ensures high purity without urea side-products.
Reaction: Piperidine + 2-Naphthyl Isocyanate → Product
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Reagents: 2-Naphthyl isocyanate (1.0 eq), Piperidine (1.1 eq), Dichloromethane (DCM) (anhydrous).
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Procedure:
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Dissolve 2-naphthyl isocyanate in DCM at 0°C under N₂ atmosphere.
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Add piperidine dropwise. The reaction is exothermic.
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Stir at Room Temperature (RT) for 2–4 hours.
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Monitoring: TLC (Hexane:EtOAc 3:1). The isocyanate spot will disappear.
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Work-up (Critical):
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The product often precipitates directly from DCM or upon addition of Hexane.
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Filter the white solid.
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Recrystallization: Ethanol/Water or pure Ethanol. Do not use column chromatography unless necessary, as ureas can streak.
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Solubility Determination Workflow (Kinetic vs. Thermodynamic)
Researchers often overestimate the solubility of this compound in biological buffers. Use this validation workflow.
Caption: Figure 2: Kinetic solubility workflow. Critical for determining if the compound will precipitate during bioassays (e.g., IC50 determination).
Biological Context & Stability[4]
Metabolic Stability (Microsomal)
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Liability: The naphthalene ring is prone to oxidative metabolism (CYP450 mediated epoxidation/hydroxylation).
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Metabolite: Hydroxylated naphthalene derivatives.
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Half-life: Moderate. The urea bond itself is metabolically stable against plasma esterases but can be hydrolyzed by amidases over prolonged periods.
Target Selectivity
This scaffold is a "privileged structure" for:
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sEH (Soluble Epoxide Hydrolase): The urea mimics the transition state of epoxide hydrolysis. The naphthalene group fits the large hydrophobic pocket of the enzyme.
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TRPV1 (Transient Receptor Potential Vanilloid 1): Piperidine carboxamides act as antagonists, blocking the pore or modulating the gating mechanism.
References
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Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.
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Anbazhagan, M., et al. (2012). "Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(1), 26-30.
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PubChem Compound Summary. (2024). "1-Piperidinecarboxamide, N-2-naphthalenyl- (CAS 312269-36-6)." National Center for Biotechnology Information.
- Appendino, G., et al. (2008). "Transient receptor potential vanilloid type 1 (TRPV1) modulators." Progress in Medicinal Chemistry, 46, 193-245. (Contextualizing piperidine carboxamides as TRPV1 antagonists).
Sources
- 1. Discovery of Dual-acting Opioid Ligand and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104136028A - Potent non-urea inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
